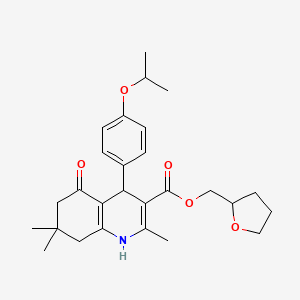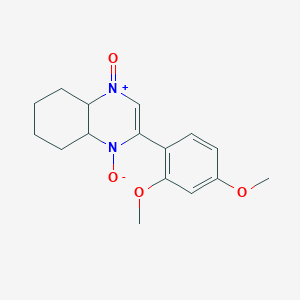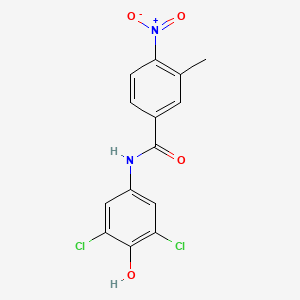![molecular formula C15H15ClN2O3S B4164485 N-(2-chlorophenyl)-3-[(dimethylamino)sulfonyl]benzamide](/img/structure/B4164485.png)
N-(2-chlorophenyl)-3-[(dimethylamino)sulfonyl]benzamide
Overview
Description
N-(2-chlorophenyl)-3-[(dimethylamino)sulfonyl]benzamide, commonly known as CDNB, is a chemical compound that is widely used in scientific research. It belongs to the class of sulfonyl chlorides and is known for its ability to inhibit glutathione S-transferase (GST) enzymes. CDNB has various applications in biochemical and physiological research, including the study of enzyme kinetics, drug metabolism, and toxicology.
Mechanism of Action
CDNB is a competitive inhibitor of N-(2-chlorophenyl)-3-[(dimethylamino)sulfonyl]benzamide enzymes. It binds to the active site of the enzyme and prevents the binding of the substrate. CDNB also undergoes a nucleophilic substitution reaction with the thiol group of the enzyme, forming a covalent adduct. This reaction irreversibly inhibits the enzyme and prevents further catalysis.
Biochemical and Physiological Effects
CDNB has various biochemical and physiological effects. It is known to induce oxidative stress and DNA damage in cells. CDNB also disrupts the cellular redox balance and affects the activity of antioxidant enzymes. CDNB has been shown to induce apoptosis in cancer cells and has potential as an anticancer agent.
Advantages and Limitations for Lab Experiments
CDNB has several advantages for lab experiments. It is a stable and water-soluble compound that can be easily synthesized in large quantities. CDNB is also a specific and sensitive substrate for N-(2-chlorophenyl)-3-[(dimethylamino)sulfonyl]benzamide enzymes, making it a valuable tool for studying enzyme kinetics and inhibition. However, CDNB has some limitations, including its potential toxicity and nonspecific binding to other proteins.
Future Directions
There are several future directions for research on CDNB. One area of interest is the development of CDNB-based assays for high-throughput screening of N-(2-chlorophenyl)-3-[(dimethylamino)sulfonyl]benzamide inhibitors. Another direction is the investigation of the role of CDNB in oxidative stress and its potential as an antioxidant. Additionally, research on the use of CDNB as a prodrug for anticancer agents is an exciting area of research. Further studies on the biochemical and physiological effects of CDNB are also needed to fully understand its potential applications in scientific research.
Conclusion
In conclusion, CDNB is a widely used chemical compound in scientific research. Its ability to inhibit N-(2-chlorophenyl)-3-[(dimethylamino)sulfonyl]benzamide enzymes makes it a valuable tool for studying enzyme kinetics and inhibition. CDNB has various biochemical and physiological effects and has potential as an anticancer agent. Although it has some limitations, CDNB has several advantages for lab experiments and has many future directions for research.
Scientific Research Applications
CDNB is widely used in scientific research as a substrate for N-(2-chlorophenyl)-3-[(dimethylamino)sulfonyl]benzamide enzymes. N-(2-chlorophenyl)-3-[(dimethylamino)sulfonyl]benzamides are a family of enzymes that play a crucial role in the detoxification of xenobiotics and endogenous compounds. CDNB is used to measure the activity of N-(2-chlorophenyl)-3-[(dimethylamino)sulfonyl]benzamide enzymes in various tissues and biological fluids. It is also used to study the kinetics and mechanism of N-(2-chlorophenyl)-3-[(dimethylamino)sulfonyl]benzamide-catalyzed reactions.
properties
IUPAC Name |
N-(2-chlorophenyl)-3-(dimethylsulfamoyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O3S/c1-18(2)22(20,21)12-7-5-6-11(10-12)15(19)17-14-9-4-3-8-13(14)16/h3-10H,1-2H3,(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXYHTDCESYRJDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N~1~-benzyl-N~2~-(3,4-dichlorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4164449.png)
![4-methoxy-N-[5-nitro-2-(1-piperidinyl)phenyl]benzamide](/img/structure/B4164461.png)
![2-({5-[1-(4-ethylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-(3-fluorophenyl)acetamide](/img/structure/B4164466.png)
![1-[4-(5-isopropyl-2-methylphenoxy)butyl]-1H-benzimidazole oxalate](/img/structure/B4164472.png)
![1-[4-(2,3-dihydro-1H-inden-5-yloxy)butyl]-1H-benzimidazole oxalate](/img/structure/B4164478.png)
![ethyl 7-[4-(dimethylamino)phenyl]-2-methyl-5-oxo-4-(2-thienyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4164480.png)

![5-[(2-methylbutanoyl)amino]isophthalic acid](/img/structure/B4164494.png)
![3-(2-{2-[(4-chlorophenyl)thio]ethoxy}ethyl)-5,5-diphenyl-2,4-imidazolidinedione](/img/structure/B4164512.png)
![1-[3-(2-benzyl-4-chlorophenoxy)propoxy]-2,5-pyrrolidinedione](/img/structure/B4164520.png)
![1-[3-(4-allyl-2-methoxyphenoxy)propyl]-1H-benzimidazole oxalate](/img/structure/B4164528.png)